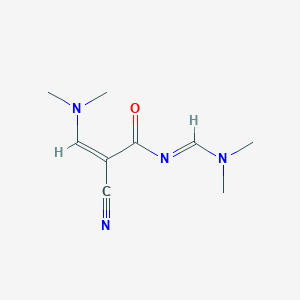

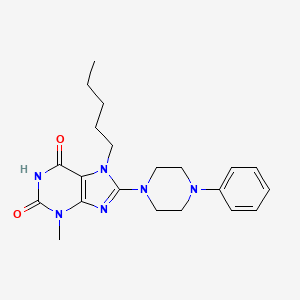

(Z)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of acrylamide . Acrylamide is a starting material for the production of polyacrylamide, which is used as a filler and in the treatment of wastewater, gel electrophoresis, and paper production .

Synthesis Analysis

While specific synthesis methods for this compound are not available, acrylamide, a similar compound, is produced during the heating of foods and is found in coffee and other food products .Scientific Research Applications

Synthesis and Chemical Properties

The compound has been synthesized and studied for its chemical properties. For instance, Kotteswaran et al. (2016) synthesized a related compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, analyzing its structure using various spectroscopic techniques and evaluating its electronic properties and thermal behavior (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Biomedical Applications

In biomedical research, derivatives of this compound have been explored for their potential therapeutic effects. Gordon et al. (2013) developed a focused library of similar compounds, identifying specific moieties crucial for inhibiting dynamin GTPase, an important target in cell biology. This led to the identification of compounds with significant in vitro and in-cell activity, highlighting the potential of these derivatives in therapeutic applications (Gordon et al., 2013).

Synthesis of Novel Derivatives and Their Biological Activity

Ahmed (2017) explored the reactivity of a similar enaminone with various nucleophiles, leading to a range of new derivatives. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, with several showing significant effects compared to standard drugs (Ahmed, 2017).

Role in Organic Synthesis

Dyachenko (2019) utilized a related compound, 2-Cyano-3-(dimethylamino)prop-2-ene thioamide, as a new reagent for the synthesis of functionalized ethyl nicotinates and nicotinonitriles. This highlights the compound's utility in creating diverse organic molecules (Dyachenko, 2019).

Applications in Heterocyclic Chemistry

The compound has been used in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. Pizzioli et al. (1998) synthesized multifunctional compounds from similar substrates, further expanding the potential applications in the synthesis of complex organic molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Safety And Hazards

properties

IUPAC Name |

(Z)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3/b8-6-,11-7? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKHNUVZLDUYNY-QMQVDZOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C(=O)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)

![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)

![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)

![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)

![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)

![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)